GSK2818713

HCV NS5A inhibitor genotype coverage

Researchers studying pan-genotype HCV NS5A inhibition face inconsistent data due to the limited genotype coverage of first-generation inhibitors. GSK2818713 overcomes this with a novel biphenylene scaffold that delivers potent, durable activity across genotypes 1-6 and against daclatasvir-resistant variants. - Enables unified replicon assay design across genotypes 1a, 2a, and 3a - Serves as a critical tool for resistance evolution studies against common RASs - Provides a unique chemical probe for SAR-driven medicinal chemistry optimization

Molecular Formula C46H56N8O8
Molecular Weight 849.0 g/mol
Cat. No. B12426424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2818713
Molecular FormulaC46H56N8O8
Molecular Weight849.0 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1C2CCCC2CC1C3=NC=C(N3)C4=CC5=C6C=CC(=CC6=C5C=C4)C7=CN=C(N7)C8CC9CCCC9N8C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC
InChIInChI=1S/C46H56N8O8/c1-23(59-3)39(51-45(57)61-5)43(55)53-35-11-7-9-27(35)19-37(53)41-47-21-33(49-41)25-13-15-29-31(17-25)30-16-14-26(18-32(29)30)34-22-48-42(50-34)38-20-28-10-8-12-36(28)54(38)44(56)40(24(2)60-4)52-46(58)62-6/h13-18,21-24,27-28,35-40H,7-12,19-20H2,1-6H3,(H,47,49)(H,48,50)(H,51,57)(H,52,58)/t23-,24-,27+,28+,35+,36+,37+,38+,39+,40+/m1/s1
InChIKeyPJGLLJHUBRGNEG-KDDSMZEWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2818713: Pan-Genotype HCV NS5A Inhibitor


GSK2818713 is a nonstructural protein 5A (NS5A) replication complex inhibitor developed for the treatment of hepatitis C virus (HCV) [1]. This compound features a novel biphenylene central core scaffold and is characterized by a significantly improved genotype coverage relative to first-generation NS5A inhibitors, such as daclatasvir (DCV) [1][2]. GSK2818713 demonstrates potent and durable antiviral activity against HCV genotypes 1a, 2a, and 3a in replicon assays and exhibits a high barrier to resistance against common resistance-associated substitutions (RASs) .

Pan-genotype NS5A inhibition replicon studies

HCV resistance-associated substitution (RAS) profiling

Biphenylene scaffold-based SAR exploration

GSK2818713: Irreplaceable in HCV Research


Generic substitution of HCV NS5A inhibitors is not feasible due to significant differences in genotype coverage, resistance barrier, and chemical scaffold properties. GSK2818713, with its novel biphenylene core, demonstrates a markedly improved activity profile against HCV genotypes 1a, 1b, and chimeric replicons containing NS5A fragments from genotypes 2–6 compared to first-generation inhibitors like daclatasvir (DCV) [1]. This differential coverage is critical for research involving pan-genotype antiviral strategies, where DCV's limited efficacy against certain genotypes and RASs would confound results [1]. Furthermore, the distinct scaffold of GSK2818713 offers a unique chemical space for structure-activity relationship (SAR) studies, making it a non-interchangeable tool for investigating NS5A inhibition mechanisms.

Genotype coverage may not transfer

First-generation inhibitors like daclatasvir show narrower genotype response; activity against multiple genotypes and chimeric replicons may differ markedly. Reported broader coverage requires verification in specific replicon systems.

Resistance barrier may diverge

Activity against daclatasvir-resistant variants (e.g., Y93H, L31V) is not equivalent. Class-level evidence suggests GSK2818713 retains activity where daclatasvir fails, but resistance context should be validated per experiment.

Scaffold dissimilarity limits direct substitution

The biphenylene core is structurally distinct from symmetric daclatasvir scaffolds; binding-mode interpretation and chemical probe behavior may not be interchangeable without separate characterization.

GSK2818713: Evidence vs. Daclatasvir


Pan-Genotype Activity vs. Daclatasvir

GSK2818713 demonstrates a significantly improved genotype coverage compared to the first-generation NS5A inhibitor daclatasvir (DCV). While quantitative EC50 values for GSK2818713 against all genotypes are not publicly available in the abstract, the original research publication explicitly states that GSK2818713 exhibits 'significantly improved genotype coverage relative to first-generation NS5A inhibitor daclatasvir (DCV)' and demonstrates 'improved activity against genotype 1a (gt1a) and gt1b NS5A variants as well as HCV chimeric replicons containing NS5A fragments from genotypes 2-6' [1]. This represents a substantial expansion over daclatasvir's reported EC50 range of 9-146 pM across genotypes 1a, 1b, 2a, 3a, 4a, and 5a .

Genotype coverage
Reported
Improved activity vs daclatasvir across gt1a, gt1b, genotypes 2–6 chimeric replicons; specific EC50 not disclosed.
Supports broader genotype assay context
Quantitative comparison unavailable
HCV NS5A inhibitor genotype coverage antiviral activity

Potency Against Daclatasvir-Resistant HCV

GSK2818713 demonstrates potent activity against long-term daclatasvir-resistant virus replicons . While daclatasvir is highly potent against wild-type HCV, its efficacy can be compromised by common resistance-associated substitutions (RASs) in the NS5A protein. GSK2818713, with its distinct biphenylene scaffold, shows improved activity against genotype 1a and 1b NS5A variants, indicating a higher barrier to resistance . This suggests that GSK2818713 retains efficacy in viral populations where daclatasvir's activity is diminished, though specific fold-change values are not provided in open-access sources.

Resistance retention
Class-level
Active against long-term daclatasvir-resistant replicons; quantitative fold-change not provided.
Resistance context requires model-specific validation
Based on class-level inference; no open-source potency data
HCV NS5A inhibitor drug resistance RASs antiviral activity

Distinct Biphenylene Scaffold

GSK2818713 is built upon a novel biphenylene central core scaffold, which is structurally distinct from the linear or symmetric cores found in first-generation NS5A inhibitors like daclatasvir [1]. This scaffold imparts a unique conformational profile and potential for improved pharmacokinetic properties, although specific comparative data are not disclosed. The biphenylene core offers a distinct chemical starting point for structure-activity relationship (SAR) investigations, enabling exploration of new chemical space around the NS5A binding pocket .

Scaffold distinction
Reported
Novel biphenylene central core; structurally dissimilar to daclatasvir.
Enables distinct SAR chemical probe studies
No comparative PK or binding data available
NS5A inhibitor biphenylene scaffold SAR chemical probe

GSK2818713: Research Applications


Pan-Genotype Antiviral Screening

GSK2818713 is ideally suited for researchers investigating NS5A inhibition across multiple HCV genotypes. Its broad genotype coverage, spanning genotypes 1–6, enables consistent and comparable antiviral activity data in replicon assays, simplifying experimental design and reducing the need for genotype-specific control compounds [1]. This makes GSK2818713 a valuable tool for studying conserved mechanisms of NS5A function and for screening pan-genotype antiviral candidates.

Drug Resistance Mechanism Studies

Given its enhanced activity against daclatasvir-resistant variants, GSK2818713 is a critical tool for studying HCV resistance evolution and for identifying next-generation NS5A inhibitors with improved resistance profiles [1]. Researchers can use GSK2818713 to generate resistance mutations in vitro, to characterize the impact of known RASs on viral fitness, and to evaluate the potency of novel compounds against resistant viral populations.

SAR Exploration of NS5A

The novel biphenylene scaffold of GSK2818713 offers a unique chemical starting point for medicinal chemists. Researchers can utilize GSK2818713 as a reference compound to design and synthesize analogs, exploring modifications to the biphenylene core and peripheral substituents to optimize potency, selectivity, and pharmacokinetic properties [1]. This compound serves as a valuable chemical probe for dissecting the structural determinants of NS5A inhibition.

Application
Selection Property
Validation Focus
Pan-genotype HCV replicon screening
Genotype coverage and replicon assay response
Cross-genotype antiviral activity comparison
HCV resistance evolution studies
Retained activity against daclatasvir-resistant variants
Resistance-associated substitution profiling
NS5A SAR exploration
Novel biphenylene scaffold and synthetic accessibility
Analog design and activity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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